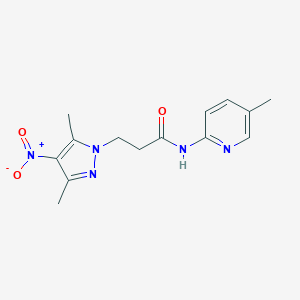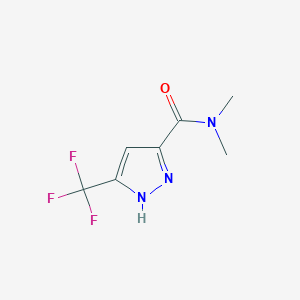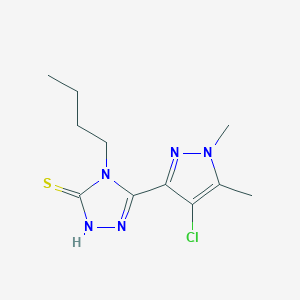
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown promising results in various biomedical applications, including cancer treatment, anti-inflammatory therapy, and antimicrobial activity.
Wirkmechanismus
The mechanism of action of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is complex and involves multiple pathways. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Its anti-inflammatory activity is due to its ability to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. Its antimicrobial activity is due to its ability to disrupt bacterial cell wall synthesis and inhibit bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol are diverse and depend on the specific application. In cancer treatment, this compound induces apoptosis in cancer cells, which leads to tumor regression. In anti-inflammatory therapy, it reduces the production of pro-inflammatory cytokines, which leads to a decrease in inflammation. In antimicrobial activity, it inhibits bacterial growth, which leads to the eradication of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments are its potent anticancer, anti-inflammatory, and antimicrobial activity. Its limitations include its complex synthesis method, which makes it difficult to produce large quantities of the compound, and its potential toxicity, which requires careful handling and testing.
Zukünftige Richtungen
The future directions of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol include further investigation of its anticancer, anti-inflammatory, and antimicrobial activity. Additionally, its potential as a drug delivery system and its ability to cross the blood-brain barrier for the treatment of neurological disorders should be explored. Further studies should also focus on the optimization of its synthesis method and the development of more efficient and cost-effective methods of production.
Conclusion:
In conclusion, 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a promising compound that has shown significant potential in various biomedical applications. Its complex synthesis method and potential toxicity require careful handling and testing, but its potent anticancer, anti-inflammatory, and antimicrobial activity make it a valuable asset in scientific research. Further investigation and optimization of this compound are necessary to fully realize its potential in biomedical applications.
Synthesemethoden
The synthesis of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex process that involves several steps. The synthesis begins with the reaction of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methoxyphenyl hydrazine to produce the hydrazone intermediate. The final step involves the reaction of the hydrazone intermediate with sodium azide and copper sulfate to form the desired compound.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is diverse and promising. This compound has shown significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown antimicrobial activity against various bacterial strains.
Eigenschaften
Molekularformel |
C14H14ClN5OS |
|---|---|
Molekulargewicht |
335.8 g/mol |
IUPAC-Name |
3-(4-chloro-1,5-dimethylpyrazol-3-yl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H14ClN5OS/c1-8-11(15)12(18-19(8)2)13-16-17-14(22)20(13)9-6-4-5-7-10(9)21-3/h4-7H,1-3H3,(H,17,22) |
InChI-Schlüssel |
PTGHNLRKIKFNPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C2=NNC(=S)N2C3=CC=CC=C3OC)Cl |
Kanonische SMILES |
CC1=C(C(=NN1C)C2=NNC(=S)N2C3=CC=CC=C3OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)


![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)


![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)
![ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280007.png)
![2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280009.png)